molecular formula C18H23NO B1385445 N-(4-Isobutoxybenzyl)-3-methylaniline CAS No. 898507-01-2

N-(4-Isobutoxybenzyl)-3-methylaniline

Cat. No.: B1385445
CAS No.: 898507-01-2
M. Wt: 269.4 g/mol
InChI Key: USYHHEUWZOUUMU-UHFFFAOYSA-N
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Description

N-(4-Isobutoxybenzyl)-3-methylaniline is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Dielectric Properties in Liquid Crystal Systems

N-(4-Isobutoxybenzyl)-3-methylaniline and its derivatives have been studied for their dielectric properties, particularly in liquid crystal systems. For instance, a study by S. A. Syrbu et al. (2021) focused on the dielectric properties of a system combining 4-n-pentyloxybenzoic acid with N-(4-n-butyloxybenzylidene)-4’-methylaniline. They found that the dielectric anisotropy of the system changes its sign during nematic subphase transitions, indicating potential utility in advanced material science, especially in the field of liquid crystals.

2. Role in Organic Synthesis

Compounds related to this compound are useful in organic synthesis. For example, T. Vivekanand et al. (2015) investigated the use of N-(2-Aminobenzylidene)-4-methylanilines, a closely related compound, in the synthesis of 3-unsubstituted-2-aroylindoles, demonstrating its utility as a precursor in synthesizing complex organic molecules. This work is outlined in their study, "N-(2-Aminobenzylidene)-4-methylanilines—stable and cheap alternate for 2-aminobenzaldehydes: concise synthesis of 3-unsubstituted-2-aroylindoles" (Vivekanand et al., 2015).

3. Photoredox Catalysis

Another application of related compounds is in photoredox catalysis. For instance, N-hydroxyphthalimide, used in conjunction with N-methylanilines, has been shown to facilitate [4+1] radical cyclization reactions, as demonstrated in the study "N-Hydroxyphthalimide: a new photoredox catalyst for [4+1] radical cyclization of N-methylanilines with isocyanides" by A. Yadav and L. Yadav (2016) (Yadav & Yadav, 2016).

Properties

IUPAC Name

3-methyl-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-16(8-10-18)12-19-17-6-4-5-15(3)11-17/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYHHEUWZOUUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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